1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide
Overview
Description
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C17H20NOP and a molecular weight of 285.32 g/mol This compound is characterized by the presence of a benzyl group and a phenyl group attached to a 1,4-azaphosphinane ring, which is further oxidized at the phosphorus atom
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1-benzyl-4-phenyl-1,4-azaphosphinane with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the phosphorus atom .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to the parent azaphosphinane.
Substitution: The compound can undergo substitution reactions where the benzyl or phenyl groups are replaced by other substituents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide can be compared with other similar compounds such as:
1-Benzyl-1,4-azaphosphinane 4-oxide: Lacks the phenyl group, leading to different chemical and biological properties.
4-Methyl-1,4-azaphosphinane 4-oxide: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications
Properties
IUPAC Name |
1-benzyl-4-phenyl-1,4λ5-azaphosphinane 4-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NOP/c19-20(17-9-5-2-6-10-17)13-11-18(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXVUMKJLYXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169532 | |
Record name | 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945459-81-4 | |
Record name | 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945459-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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